Potent ROMK1 Inhibition Validated Across Multiple Orthogonal Assays
The compound demonstrates consistent single-digit nanomolar potency against the human ROMK1 channel in three independent assay formats: electrophysiology, thallium flux, and rubidium efflux. The mean IC50 across these assays is 49 nM, with individual measurements ranging from 30 to 55 nM [1]. This multi-assay validation is not available for many vendor-supplied ROMK inhibitor analogs, which are often characterized only by a single assay endpoint.
| Evidence Dimension | Inhibitory potency against human ROMK1 channel |
|---|---|
| Target Compound Data | IC50: 49 nM (mean), 30 nM (EP), 49 nM (thallium flux), 49 nM (Rb+ efflux) |
| Comparator Or Baseline | Class baseline: typical ROMK tool compounds range from 5 nM to >1 µM depending on chemotype |
| Quantified Difference | The compound lies in the lower nanomolar range, superior to many early-generation ROMK inhibitors but less potent than sub-nanomolar optimized leads like MK-8153 (IC50 ~5 nM). |
| Conditions | Human ROMK1 expressed in CHO or HEK293 cells; assays: electrophysiology, thallium flux, 86Rb+ efflux |
Why This Matters
Multi-assay consistency reduces the risk of assay-specific artifacts, providing higher confidence in using this compound as a positive control or reference standard in screening cascades.
- [1] BindingDB. BDBM50391781: (3-(Thiophen-2-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone. Assay Data Summary. Accessed 2026-04-28. View Source
